N-Boc-3-methyl-4-piperidinecarboxylic acid

Description

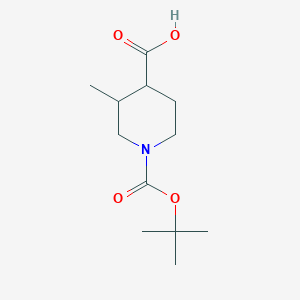

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQTPBWJCJGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512822-50-3, 1414958-09-0 | |

| Record name | N-Boc-3-methyl-4-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug design. By modifying the core piperidine structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to enhance its efficacy and safety. This guide focuses on a specific, high-value building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . The introduction of a methyl group at the 3-position significantly influences the molecule's conformation and provides a steric and electronic handle to modulate interactions with biological targets. This guide will provide an in-depth exploration of its chemical identity, stereoselective synthesis, physicochemical properties, and strategic applications in drug development.

Core Identification: CAS Number and Molecular Structure

This compound is registered under the CAS number 512822-50-3 .[1][2] Its molecular structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a methyl group at the 3-position, and a carboxylic acid at the 4-position. The presence of two substituents on the piperidine ring gives rise to cis and trans diastereomers, a critical consideration for its application in stereospecific drug design.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 512822-50-3 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Canonical SMILES | CC1C(C(=O)O)CCN(C1)C(=O)OC(C)(C)C |

| InChI Key | InChIKey=YOUR_INCHI_KEY_HERE |

A crucial aspect of this molecule is the relative stereochemistry of the 3-methyl and 4-carboxyl groups. The cis and trans isomers possess distinct three-dimensional shapes, which can lead to significantly different biological activities. The choice of which diastereomer to use is a critical decision in a drug discovery program, driven by the specific requirements of the biological target.

Caption: 2D representations of cis and trans isomers of this compound.

Diastereoselective Synthesis: A Key to Unlocking Therapeutic Potential

The synthesis of 3,4-disubstituted piperidines with high diastereoselectivity is a significant challenge in organic chemistry. The ability to selectively synthesize either the cis or trans isomer is paramount for its application in drug development. Several strategies have been developed to control the stereochemical outcome of these syntheses.

A common approach to constructing the 3,4-disubstituted piperidine core involves the reduction of a corresponding dihydropyridine precursor. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the hydrogenation. For instance, catalytic hydrogenation of a 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl ester can be a key step in forming a trans-3,4-disubstituted piperidine moiety.

Another powerful strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical course of the reaction. These methods are particularly valuable for accessing enantiomerically pure forms of the desired diastereomer.

Conceptual Workflow for Diastereoselective Synthesis:

Caption: A generalized workflow for the diastereoselective synthesis of cis and trans isomers.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately, its behavior in biological systems. While specific experimental data for this compound is not widely published in readily accessible literature, we can infer some general properties based on its structure and comparison to similar molecules like N-Boc-piperidine-4-carboxylic acid.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Melting Point | Solid at room temperature | Similar to N-Boc-piperidine-4-carboxylic acid (m.p. 149-153 °C). The methyl group may slightly alter the crystal packing and melting point. |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. | The Boc group and the hydrocarbon backbone confer lipophilicity, while the carboxylic acid provides some polarity. |

| pKa | ~4-5 for the carboxylic acid | Typical range for a carboxylic acid. |

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and the piperidine ring protons. The coupling constants between the protons at the 3 and 4 positions would be crucial for determining the cis or trans stereochemistry.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the O-H stretching of the carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for selective functionalization of the carboxylic acid moiety, while the Boc group can be easily removed under acidic conditions to reveal the piperidine nitrogen for further elaboration. This "orthogonal" protection scheme is a cornerstone of modern organic synthesis.

The 3-methyl-4-carboxy piperidine scaffold is found in a variety of biologically active compounds, including:

-

Enzyme Inhibitors: The rigidified conformation imposed by the 3-methyl group can lead to enhanced binding affinity and selectivity for enzyme active sites.

-

Receptor Ligands: The spatial arrangement of the functional groups is critical for specific interactions with G-protein coupled receptors (GPCRs) and ion channels.

-

Peptidomimetics: The substituted piperidine ring can serve as a constrained scaffold to mimic the secondary structure of peptides, leading to improved metabolic stability and oral bioavailability.

The versatility of this building block allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool for lead optimization in drug discovery programs.

Illustrative Synthetic Utility:

Caption: Synthetic transformations enabled by this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the potential for stereocontrol during its synthesis, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability to introduce conformational constraint and additional points of diversity through the 3-methyl group allows for a more nuanced exploration of structure-activity relationships. As the demand for more complex and specific drug molecules continues to grow, the importance of such tailored building blocks will undoubtedly increase. Further research into more efficient and highly stereoselective synthetic routes to both the cis and trans isomers will be crucial in expanding the accessibility and application of this valuable scaffold in the future of drug discovery.

References

-

Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 51, No. 10, 1999. [URL: [Link]]

-

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate - ResearchGate. [URL: [Link]]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: [Link]]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [URL: [Link]]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [URL: [Link]]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [URL: [Link]]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. [URL: [Link]]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [URL: [Link]]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [URL: [Link]]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [URL: [Link]]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [URL: [Link]]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. [URL: [Link]]

-

Methyl N-BOC-piperidine-3-carboxylate. [URL: [Link]]

-

"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK. [URL: [Link]]

Sources

The Unexplored Potential of N-Boc-3-methyl-4-piperidinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the latent potential of N-Boc-3-methyl-4-piperidinecarboxylic acid and its derivatives. While the broader class of piperidine-based compounds has been extensively explored, this specific scaffold remains a largely untapped resource with significant promise in medicinal chemistry. This document serves as a foundational resource, providing insights into the synthesis, potential biological activities, and future research directions for this intriguing class of molecules.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and selectivity. The presence of a nitrogen atom allows for modifications that can modulate physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a versatile handle for synthetic manipulation, allowing for the controlled introduction of various functionalities.[2] This strategic protection is crucial in multi-step syntheses of complex molecular architectures.

Synthesis of N-Boc-Piperidine Carboxylic Acid Derivatives: A General Overview

The synthesis of N-Boc-piperidine carboxylic acid derivatives typically begins with the corresponding piperidine carboxylic acid. The Boc group is introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3] The carboxylic acid moiety can then be converted into a variety of functional groups, such as esters and amides, to generate a library of derivatives.

For instance, the synthesis of methyl esters can be achieved by reacting the N-Boc-piperidine carboxylic acid with iodomethane in the presence of a base like potassium carbonate in a solvent such as DMF.[4] Another common method involves the use of reagents like trimethylsilyldiazomethane.[4]

Amide derivatives are typically synthesized through coupling reactions between the carboxylic acid and a desired amine, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[5]

Experimental Protocol: General Synthesis of N-Boc-Piperidine Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from an N-Boc-piperidine carboxylic acid precursor.

Materials:

-

N-Boc-piperidine carboxylic acid derivative

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-Boc-piperidine carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 equivalents) followed by DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Potential Biological Activities of this compound Derivatives

While direct studies on the biological activities of this compound derivatives are limited in the current literature, the known pharmacological profiles of structurally related piperidine derivatives provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Piperidine derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[6] For example, a series of novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The introduction of different substituents on the piperidine ring and the carboxamide functionality can significantly influence the antimicrobial potency and spectrum.

Hypothesized Mechanism of Action: The antimicrobial effect of piperidine derivatives may stem from their ability to disrupt the bacterial cell membrane integrity or interfere with essential enzymatic pathways. The lipophilicity and electronic properties of the substituents on the piperidine scaffold are likely to play a crucial role in their interaction with microbial targets.

Workflow for Antimicrobial Screening

Caption: Workflow for the antimicrobial evaluation of novel derivatives.

Anticancer Activity

The piperidine scaffold is a key component in several approved anticancer drugs. Derivatives of N-Boc-4-piperidone, which are structurally related to the core topic, have been shown to possess cytotoxic activity against highly-metastatic cancer cells.[9] These compounds were found to induce apoptosis and decrease the activity of NF-κB, a key regulator of cellular proliferation.[10] The presence and position of substituents on the piperidine ring are critical for their anticancer potency.

Hypothesized Signaling Pathway: The anticancer effects of these derivatives could be mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways involving caspases.

Hypothesized Anticancer Signaling Pathway

Sources

- 1. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]

- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of N-Boc-3-methyl-4-piperidinecarboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful drugs.[1] This guide delves into the nuanced yet powerful role of a specific, decorated piperidine building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . We will dissect the strategic implications of its constituent parts—the conformational constraints imposed by the piperidine ring, the stereochemical influence of the 3-methyl group, the synthetic versatility of the 4-carboxylic acid handle, and the tactical advantage of the N-Boc protecting group. Through an exploration of its synthesis, physicochemical properties, and diverse applications, this document aims to equip researchers and drug development professionals with the technical insights required to effectively leverage this valuable scaffold in the design and synthesis of next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of pharmaceuticals, spanning a wide range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Its enduring popularity stems from a favorable combination of physicochemical properties. The piperidine ring can exist in a stable chair conformation, which allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, and its basicity can be modulated to fine-tune a compound's pharmacokinetic profile.

The Strategic Significance of Substitution

The therapeutic utility of the piperidine scaffold is profoundly influenced by its substitution pattern. The introduction of functional groups not only imparts specific pharmacophoric features but also modulates the ring's conformation and physicochemical properties. This guide focuses on the unique advantages conferred by the specific arrangement of substituents in this compound.

Deconstructing this compound: A Multifaceted Building Block

The strategic value of this compound in drug discovery arises from the synergistic interplay of its structural components.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[2] Its stability to a broad range of reaction conditions, coupled with its facile cleavage under acidic conditions, provides a crucial element of synthetic control.[3] This allows for the selective functionalization of the carboxylic acid moiety without interference from the piperidine nitrogen.

-

The 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperidine ring has profound stereochemical and conformational consequences. It introduces a chiral center, allowing for the exploration of stereoisomerism in drug-target interactions. The methyl group can also influence the conformational equilibrium of the piperidine ring, favoring specific chair conformations to orient other substituents in a desired spatial arrangement. This can lead to enhanced binding affinity and selectivity for the target protein. For instance, in the context of opioid receptor ligands, the presence and stereochemistry of a 3-methyl group can significantly impact antagonist potency.

-

The 4-Carboxylic Acid: The carboxylic acid at the 4-position serves as a versatile synthetic handle. It can be readily converted into a variety of functional groups, such as amides, esters, and ketones, enabling the facile introduction of diverse side chains and the construction of compound libraries for structure-activity relationship (SAR) studies. This functionalization is a key step in attaching the piperidine scaffold to other pharmacophoric elements of a drug candidate.

Synthesis of this compound: A Strategic Approach

While a variety of methods exist for the synthesis of substituted piperidines, a common and effective strategy for accessing this compound involves the stereoselective functionalization of a pre-formed N-Boc-3-methylpiperidine. A plausible and efficient route is outlined below, based on established organometallic chemistry.

Experimental Protocol: Diastereoselective Synthesis of this compound

This protocol is adapted from methodologies reported for the analogous carboxylation of substituted N-Boc piperidines.

Materials:

-

N-Boc-3-methylpiperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

-

Carbon dioxide (CO2) gas or dry ice

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and N,N,N',N'-tetramethylethylenediamine (TMEDA). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add sec-butyllithium (s-BuLi) to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting solution for 15 minutes.

-

Addition of Starting Material: Add a solution of N-Boc-3-methylpiperidine in anhydrous diethyl ether dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 3-4 hours to ensure complete deprotonation at the 4-position. The stereoselectivity of this step is directed by the 3-methyl group.

-

Carboxylation: Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature overnight.

-

Workup: Add 1 M hydrochloric acid to the reaction mixture to quench any remaining base and protonate the carboxylate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired this compound as a mixture of diastereomers, which may be separable by careful chromatography or crystallization.

Causality of Experimental Choices:

-

Directed ortho-Metalation (DoM): The use of s-BuLi in the presence of the coordinating ligand TMEDA allows for the regioselective deprotonation of the C-H bond at the 4-position, directed by the N-Boc group.

-

Low Temperature: Performing the reaction at -78 °C is crucial to maintain the stability of the organolithium intermediate and prevent side reactions.

-

Carboxylation: The use of carbon dioxide as an electrophile is a standard and efficient method for the introduction of a carboxylic acid group onto an organometallic species.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The this compound scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets, most notably G-protein coupled receptors (GPCRs).

Opioid Receptor Antagonists: A Focus on Pain and Addiction

A significant application of the 3-methyl-4-substituted piperidine core is in the design of opioid receptor antagonists. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as potent opioid receptor antagonists.[4] The methyl groups at the 3- and 4-positions are critical for conferring these antagonist properties.

The kappa opioid receptor (KOR), a class A GPCR, is a particularly interesting target.[1] Activation of KOR is associated with analgesia but also with undesirable side effects such as dysphoria and sedation.[5] Therefore, KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders.

The 3-methyl-4-carboxamide piperidine scaffold can be elaborated to generate potent and selective KOR antagonists. The this compound building block is ideal for this purpose, allowing for the introduction of various aryl amide moieties at the 4-position to optimize binding to the KOR.

| Compound/Drug Candidate | Target(s) | Activity (Ki or IC50) | Therapeutic Area | Reference |

| N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ opioid receptors | Ke (μ) = 0.88 nM, Ke (δ) = 13.4 nM, Ke (κ) = 4.09 nM | Opioid Antagonism | [5] |

| Ohmefentanyl Isomer | μ opioid receptor | Ki (DAMGO) ratio > 22,500 | Analgesia | [6] |

| Brifentanil (A-3331) | Opioid Receptors | N/A | Analgesia | [7] |

Note: The data presented are for structurally related compounds to illustrate the potential of the scaffold.

Beyond Opioids: Exploring New Therapeutic Frontiers

The versatility of the this compound building block extends beyond opioid receptor modulation. Its ability to serve as a constrained amino acid mimetic makes it a valuable tool in the design of ligands for a wide range of GPCRs and other protein targets.

-

Neurokinin Receptor Antagonists: The 3-substituted piperidine scaffold has been explored in the development of neurokinin (NK) receptor antagonists, which have potential applications in the treatment of pain, inflammation, and psychiatric disorders.[8]

-

Combinatorial Chemistry and Library Synthesis: The ease of functionalization of the carboxylic acid group makes this compound an excellent starting material for the construction of diverse compound libraries using combinatorial chemistry techniques. This enables the rapid exploration of SAR and the identification of novel hits against a variety of biological targets.[9]

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates. The interplay of its constituent parts—the conformationally constraining piperidine ring, the stereochemically influential 3-methyl group, the versatile 4-carboxylic acid handle, and the synthetically enabling N-Boc protecting group—provides a robust platform for the development of potent and selective ligands. Its demonstrated utility in the field of opioid receptor modulation highlights its potential, while its broader applicability as a constrained amino acid mimetic opens doors to a wide range of therapeutic targets. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (URL: [Link])

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P

- US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google P

-

The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC. (URL: [Link])

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - NIH. (URL: [Link])

-

3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed. (URL: [Link])

-

Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

notes - datapdf.com. (URL: [Link])

-

Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

-

κ-opioid receptor - Wikipedia. (URL: [Link])

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])

-

N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. (URL: [Link])

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. (URL: [Link])

-

N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed. (URL: [Link])

-

Kappa Receptors – Opioid Peptides - Tufts University. (URL: [Link])

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (URL: [Link])

-

Green combinatorial chemistry in medicinal science - ScienceDirect. (URL: [Link])

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (URL: [Link])

-

boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed. (URL: [Link])

Sources

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

A Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. N-Boc-3-methyl-4-piperidinecarboxylic acid (CAS No. 512822-50-3) is a valuable building block that incorporates several key features beneficial for medicinal chemistry programs. The N-Boc protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the 3-methyl and 4-carboxylic acid functionalities provide vectors for further chemical elaboration and interaction with biological targets. This guide provides an in-depth overview of the commercial availability, a plausible synthetic route, and the potential applications of this versatile intermediate in the pursuit of novel therapeutics.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The availability of this building block from multiple vendors ensures a stable supply chain for drug discovery programs. Purity levels are typically high, often exceeding 95-96%, which is suitable for most synthetic applications.

| Supplier | Product Name | CAS Number | Purity |

| Fisher Scientific | eMolecules this compound | 512822-50-3 | 96%[1] |

| Santa Cruz Biotechnology | cis-1-N-Boc-3-methyl-piperidine-4-carboxylic acid | 512822-50-3 | Research Grade[2] |

| Echemi | This compound | 512822-50-3 | Not specified |

| J&K Scientific | 1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid | 512822-50-3 | Not specified |

Synthesis of this compound: A Plausible Synthetic Strategy

Conceptual Synthetic Workflow

The proposed synthesis commences with the asymmetric Michael addition of a propanal derivative to nitroethylene, catalyzed by a chiral amine, to establish the desired stereochemistry at the 3- and 4-positions of the piperidine precursor. Subsequent reduction of the nitro group and reductive amination constructs the piperidine ring. Finally, Boc protection of the secondary amine and hydrolysis of an ester intermediate would yield the target carboxylic acid.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Asymmetric Michael Addition

-

Rationale: This crucial step establishes the stereocenters at the future 3- and 4-positions of the piperidine ring. The use of a chiral amine catalyst, such as a prolinol derivative, directs the enantioselective addition of the propanal enamine intermediate to nitroethylene.

-

Procedure:

-

To a solution of the chiral amine catalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine) in an anhydrous, non-polar solvent (e.g., toluene) at room temperature, add the propanal derivative.

-

Cool the mixture to 0°C and add nitroethylene dropwise.

-

Stir the reaction at 0°C for 24-48 hours, monitoring by TLC for the consumption of starting materials.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Michael adduct.

-

Step 2: Nitro Group Reduction and Reductive Amination

-

Rationale: The nitro group is reduced to a primary amine, which then undergoes an intramolecular cyclization with the aldehyde functionality via reductive amination to form the piperidine ring. A common method for this transformation is catalytic hydrogenation.

-

Procedure:

-

Dissolve the Michael adduct in a suitable solvent (e.g., methanol or ethanol).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine intermediate.

-

Step 3: N-Boc Protection

-

Rationale: The secondary amine of the piperidine ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group. This protection prevents unwanted side reactions in subsequent synthetic steps and can be easily removed under acidic conditions.

-

Procedure:

-

Dissolve the crude piperidine intermediate in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize any residual acid and facilitate the reaction.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir at room temperature for several hours to overnight.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess reagents and salts.

-

Extract the product into an organic solvent, dry, and concentrate to yield the N-Boc protected piperidine ester.

-

Step 4: Ester Hydrolysis

-

Rationale: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH).

-

Procedure:

-

Dissolve the N-Boc piperidine ester in a mixture of THF, methanol, and water.

-

Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. The specific substitution pattern of this compound offers several advantages for drug design.

-

Scaffold for Library Synthesis: The carboxylic acid and the N-Boc protected amine provide two orthogonal points for chemical diversification, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Introduction of Chirality and Rigidity: The methyl group at the 3-position introduces a chiral center and restricts the conformational flexibility of the piperidine ring. This can lead to improved binding affinity and selectivity for a specific biological target.

-

Modulation of Physicochemical Properties: The presence of the methyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters for drug development.

Role as a Molecular Scaffold in Drug Design

The diagram below illustrates how this compound can serve as a central scaffold for the synthesis of diverse molecular architectures. The carboxylic acid can be converted to a wide range of functional groups, such as amides, esters, and ketones, while the deprotected amine can be acylated, alkylated, or used in reductive amination reactions.

Caption: Derivatization of this compound for library synthesis.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its unique substitution pattern provides a valuable platform for the design and synthesis of novel therapeutic agents across a range of disease areas. The strategic use of this and other substituted piperidine scaffolds will undoubtedly continue to be a fruitful area of research for medicinal chemists.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

- Synthesis method for N-Boc-3-piperidone. Google Patents.

-

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4. PubChem. Available at: [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. Jiansu B-Win Chemical Co.,Ltd. Available at: [Link]

- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents.

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents.[1] Within this privileged class of heterocycles, polysubstituted piperidines offer a refined level of control over molecular shape and pharmacophore presentation, enabling the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile. N-Boc-3-methyl-4-piperidinecarboxylic acid, a chiral, disubstituted piperidine, has emerged as a particularly valuable building block for medicinal chemists. Its strategic placement of a methyl group and a carboxylic acid function on a conformationally constrained ring, combined with the readily cleavable N-Boc protecting group, provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and applications of this important synthetic intermediate, with a focus on the practical insights relevant to researchers in drug discovery and development.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 512822-50-3 | |

| Molecular Formula | C12H21NO4 | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | Generic |

The stereochemistry of the 3-methyl and 4-carboxylic acid groups gives rise to cis and trans diastereomers, each with distinct conformational preferences that can significantly impact the biological activity of their derivatives. The N-Boc group, while serving as a protecting group, also influences the conformational equilibrium of the piperidine ring, generally favoring a chair conformation with the bulky tert-butyl group in the equatorial position to minimize steric strain.[2] The interplay between the substituents at the 3 and 4 positions dictates their preferred axial or equatorial orientations, a critical consideration in rational drug design.

Stereoselective Synthesis: Accessing the Isomeric Landscape

The ability to selectively synthesize both cis and trans isomers of this compound is crucial for exploring the structure-activity relationships of drug candidates. While a variety of methods exist for the synthesis of substituted piperidines, this guide will focus on a practical and diastereoselective approach to the trans isomer and discuss strategies for accessing the cis isomer.

Diastereoselective Synthesis of trans-N-Boc-3-methyl-4-piperidinecarboxylic acid

A robust method for the synthesis of the trans isomer involves the directed lithiation of N-Boc-3-methylpiperidine followed by carboxylation.[1] This approach leverages the directing effect of the N-Boc group and the inherent thermodynamic preference for the incoming carboxylate group to occupy the equatorial position, leading to the trans product as the major isomer.

Step 1: Synthesis of N-Boc-3-methylpiperidine (Starting Material)

-

3-Methylpiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield N-Boc-3-methylpiperidine.

Step 2: Diastereoselective Lithiation and Carboxylation

-

To a solution of N-Boc-3-methylpiperidine in an ethereal solvent (e.g., diethyl ether or THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of sec-butyllithium (s-BuLi) in cyclohexane.

-

A chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is often added to enhance the reactivity and selectivity of the lithiation.

-

The reaction mixture is stirred at a low temperature (e.g., -60 °C) for several hours to allow for the formation of the lithiated intermediate.

-

Solid carbon dioxide (dry ice) is then added to the reaction mixture. The dry ice should be crushed into a powder to ensure rapid and efficient quenching of the organolithium species.

-

The reaction is allowed to warm to room temperature, and the crude product is then subjected to an acidic workup to protonate the carboxylate.

-

The desired trans-N-Boc-3-methyl-4-piperidinecarboxylic acid is then isolated and purified, typically by column chromatography, which also allows for the separation of the minor cis isomer.[1]

Strategies for Accessing cis-N-Boc-3-methyl-4-piperidinecarboxylic acid

While the above method predominantly yields the trans isomer, obtaining the cis isomer in good yield requires a different synthetic strategy. Several approaches can be considered:

-

Catalytic Hydrogenation of a Pyridine Precursor: A suitably substituted pyridine, such as a 3-methyl-4-cyanopyridine or a 3-methyl-4-pyridinecarboxylic acid ester, can be subjected to catalytic hydrogenation. The stereochemical outcome of the reduction is often dependent on the catalyst and reaction conditions, and careful optimization can favor the formation of the cis product.[3]

-

Intramolecular Cyclization Reactions: An appropriately designed acyclic precursor containing the necessary stereocenters can be induced to cyclize, forming the desired cis-piperidine ring. This approach offers a high degree of stereocontrol but may require a longer synthetic sequence.

-

Isomerization of the trans Isomer: Under certain conditions, it may be possible to isomerize the more readily available trans isomer to the cis isomer. This is typically achieved by deprotonating the alpha-carbon to the carboxylic acid, allowing for epimerization, followed by a controlled protonation.

Key Chemical Transformations and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key functional groups: the N-Boc protected amine and the carboxylic acid.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most notably:

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to form amides. This is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to explore structure-activity relationships. Standard coupling reagents such as HATU, HOBt/EDC, or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine are routinely employed.[4]

-

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester. This can be useful for modifying the polarity and solubility of the molecule or for protecting the carboxylic acid during subsequent synthetic steps.[5]

-

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Deprotection and Functionalization of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

-

Boc Deprotection: The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in an ethereal solvent or an alcohol. This unmasks the secondary amine of the piperidine ring.

-

N-Alkylation and N-Arylation: The deprotected secondary amine can undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides and activated aryl halides, to introduce substituents on the nitrogen atom.

-

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-alkylated piperidines.

Applications in Drug Discovery and Development

The 3-methyl-4-piperidinecarboxylic acid scaffold is a valuable pharmacophore in the design of new therapeutic agents, particularly for diseases of the central nervous system (CNS). The conformational rigidity of the piperidine ring, combined with the stereochemical information encoded by the two substituents, allows for the precise positioning of functional groups to interact with biological targets such as receptors and enzymes.

While specific approved drugs containing the this compound moiety are not prominently disclosed in the public domain, which is common for proprietary building blocks in active drug development programs, the utility of closely related 3,4-disubstituted piperidines is well-documented in the patent literature and medicinal chemistry publications. For instance, the antipsychotic drugs Preclamol and OSU-6162, as well as the anticancer agent Niraparib, feature chiral 3-substituted piperidine cores, highlighting the therapeutic relevance of this structural motif.[6] The introduction of a methyl group at the 3-position can serve several purposes in drug design:

-

Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

-

Conformational Control: The steric bulk of the methyl group can influence the conformational equilibrium of the piperidine ring, locking it into a preferred chair conformation and influencing the orientation of the carboxylic acid and other substituents. This can lead to enhanced binding affinity and selectivity for the target protein.[7]

-

Metabolic Stability: The methyl group can block potential sites of metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of the drug candidate.

The carboxylic acid functionality provides a key attachment point for introducing a wide range of chemical diversity, allowing for the optimization of a lead compound's pharmacological properties.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy provide a robust platform for the synthesis of complex and biologically active molecules. The diastereoselective synthesis of the trans isomer is readily achievable, and strategies for accessing the cis isomer are being actively explored. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, particularly in the challenging area of CNS disorders, the strategic application of sophisticated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC.

- N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC.

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines | Organic Letters.

- N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis. ChemicalBook.

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.

- Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Semantic Scholar.

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.

- Conformational analysis of 3,4-dimethyltetrahydro-1,3,4-oxadiazine - Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.

- 84358-13-4, N-BOC-piperidine-4-carboxylic acid Formula. ECHEMI.

- 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook.

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Boc-3-methyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-methyl-4-piperidinecarboxylic acid is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This in-depth guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry and data from analogous structures to predict its solubility profile. Furthermore, it equips researchers with a robust experimental protocol to determine solubility, ensuring a pathway to self-validated, reliable data.

Introduction: Unpacking the Molecule

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. Its structure is characterized by three key features that dictate its physicochemical properties and, consequently, its solubility:

-

The Piperidine Ring: A saturated heterocycle that provides a flexible, three-dimensional framework.

-

The N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that masks the secondary amine. This group significantly increases the non-polar character of the molecule.[1]

-

The Carboxylic Acid Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

The 3-Methyl Group: An additional alkyl substituent on the piperidine ring which introduces steric considerations and further increases lipophilicity.[2][3]

The interplay of these functional groups results in a molecule with a complex solubility profile, necessitating a careful selection of solvents for various applications.

Physicochemical Properties: A Comparative Approach

While specific experimental data for this compound is not extensively reported, we can infer its properties from the closely related and well-documented analog, N-Boc-4-piperidinecarboxylic acid (Boc-isonipecotic acid).[4][5]

| Property | N-Boc-4-piperidinecarboxylic acid (Analog) | Predicted Impact of 3-Methyl Group | Predicted this compound |

| Molecular Formula | C₁₁H₁₉NO₄[4] | Addition of CH₂ | C₁₂H₂₁NO₄ |

| Molecular Weight | 229.27 g/mol [4] | Increase by 14.03 g/mol | ~243.30 g/mol |

| Melting Point | 148-153 °C[6] | May decrease due to disruption of crystal packing[7] | Likely slightly lower than the analog |

| pKa (Carboxylic Acid) | ~4.56 (Predicted)[6] | Minimal change expected | ~4.5-4.6 |

| LogP (Predicted) | 1.04[4] | Increase due to added hydrophobic methyl group | > 1.04 |

| Water Solubility | Insoluble[6] | Expected to decrease further | Very poorly soluble |

The addition of the 3-methyl group is anticipated to increase the molecule's overall non-polar character, thereby decreasing its solubility in polar solvents like water and potentially increasing its solubility in less polar organic solvents.[2][3] The methyl group may also introduce steric hindrance that could disrupt the crystal lattice packing, potentially leading to a lower melting point compared to its unmethylated counterpart.[7]

The Science of Solubility: First Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8] For this compound, the following interactions are key:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) will interact strongly with this part of the molecule.

-

Dipole-Dipole Interactions: The carbonyl groups of both the Boc protector and the carboxylic acid create permanent dipoles, allowing for interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The non-polar piperidine ring, the bulky tert-butyl group of the Boc protector, and the 3-methyl group contribute to these weaker, non-specific interactions, which are dominant in non-polar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions determines the extent of solubility.

Predicted Solubility in Organic Solvents

Based on the structural features and the principles of solubility, we can predict the solubility of this compound across a spectrum of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid group significantly limits solubility in non-polar solvents. While the Boc group and alkyl frame have non-polar character, it is insufficient to overcome the high polarity of the acid moiety. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the solute. THF and EtOAc can also act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. The non-polar parts of the solute are well-solvated. |

| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These highly polar solvents are effective at solvating the polar functional groups. DMSO and DMF are particularly good at disrupting intermolecular hydrogen bonds in the solid state. The unmethylated analog shows good solubility in DMSO.[9] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl portion of the alcohols can solvate the non-polar parts of the molecule. The methyl ester of the analog is soluble in methanol.[10] |

| Water | H₂O | Insoluble | The large, non-polar surface area of the Boc group and the piperidine ring dominates the molecule's character, making it hydrophobic despite the presence of the carboxylic acid. The unmethylated analog is reported as insoluble in water.[6] |

The Influence of the 3-Methyl Group:

The presence of the methyl group at the 3-position is expected to enhance the lipophilicity of the molecule. This will likely lead to:

-

A slight decrease in solubility in highly polar protic solvents (e.g., methanol) compared to the unmethylated analog.

-

A slight increase in solubility in less polar solvents like DCM and THF.

A Practical Guide to Determining Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials (e.g., 2 mL glass vials). A general starting point is to add enough solid to be visually in excess (e.g., 5-10 mg).

-

Add a precise volume of the desired organic solvent to each vial (e.g., 1 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined duration to ensure equilibrium is reached. A common timeframe is 18-24 hours.[11][12] For compounds that are slow to dissolve, longer times (e.g., 48-72 hours) may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation of the vials can aid in pelleting the excess solid. Alternatively, a syringe filter (e.g., 0.22 µm PTFE) can be used to separate the saturated solution from the solid.

-

-

Analysis:

-

Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Self-Validating System

To ensure the trustworthiness of the results:

-

Run each solvent in triplicate to assess precision.

-

Analyze a sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached. The solubility values should be consistent.

-

Visually confirm the presence of undissolved solid at the end of the experiment to ensure a saturated solution was achieved.

Visualizing the Process and Interactions

Molecular Structure and Key Features

Caption: Key functional regions of this compound influencing solubility.

Shake-Flask Method Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct, published solubility data for this compound is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through the application of fundamental chemical principles. The molecule's amphiphilic nature, with its large non-polar regions and a polar, hydrogen-bonding carboxylic acid group, suggests moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar solvents and water. The presence of the 3-methyl group is predicted to subtly enhance its lipophilicity. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a reliable and validated method to determine the solubility in any solvent of interest, empowering informed decisions in process development and drug discovery.

References

-

Chemsrc. (n.d.). N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved January 24, 2026, from [Link]

-

Powers, I. G., & Uyeda, C. (2017). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science, 3(8), 885–892. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 24, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (2017). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Retrieved January 24, 2026, from [Link]

-

Zhang, L., & Tieleman, D. P. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 125-133. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 24, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 24, 2026, from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 24, 2026, from [Link]

-

University of Sydney. (n.d.). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved January 24, 2026, from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4 | Chemsrc [chemsrc.com]

- 5. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Utilization of N-Boc-3-methyl-4-piperidinecarboxylic acid in Synthetic Chemistry

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its rigid piperidine core, substituted with a methyl group and a carboxylic acid, provides a well-defined three-dimensional scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential reactions, making it an ideal intermediate for the synthesis of complex target molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways.

The methyl group at the 3-position introduces steric hindrance and a chiral center (if a single enantiomer is used), which can be crucial for achieving specific molecular conformations and enhancing binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in amide bond formation and subsequent deprotection, and essential safety and handling information.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Source |

| Chemical Name | cis-1-N-Boc-3-methyl-piperidine-4-carboxylic acid | Santa Cruz Biotechnology[1] |

| CAS Number | 512822-50-3 | Echemi[2] |

| Molecular Formula | C12H21NO4 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 243.30 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, dichloromethane, DMF, DMSO | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Fisher Scientific[3] |

Safety and Handling:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302)[4][5].

-

Precautionary Statements:

-